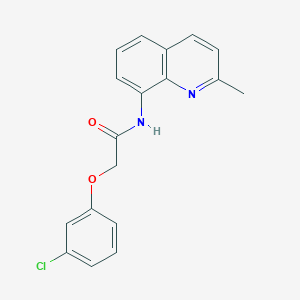![molecular formula C23H20BrN3O5 B14984124 8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14984124.png)
8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and dihydroxyphenyl precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include brominating agents, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
化学反应分析
Types of Reactions
8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, phenyl derivatives, and various substituted tricyclic compounds.
科学研究应用
8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 8-(4-chlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- 8-(4-fluorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Uniqueness
The presence of the bromophenyl group in 8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione imparts unique chemical properties, such as increased reactivity and potential for halogen bonding. This distinguishes it from similar compounds with different halogen substituents, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C23H20BrN3O5 |
|---|---|
分子量 |
498.3 g/mol |
IUPAC 名称 |
8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C23H20BrN3O5/c1-25-19-17(22(30)26(2)23(25)31)18(12-3-6-14(24)7-4-12)27-9-10-32-21(20(19)27)13-5-8-15(28)16(29)11-13/h3-8,11,21,28-29H,9-10H2,1-2H3 |
InChI 键 |
GWNGTGIWYITORJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B14984043.png)
![2-(4-tert-butylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14984056.png)
![1-methyl-2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B14984066.png)
![N-(3-acetylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B14984074.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14984084.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984085.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984088.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B14984099.png)

![1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14984139.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B14984140.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984150.png)

